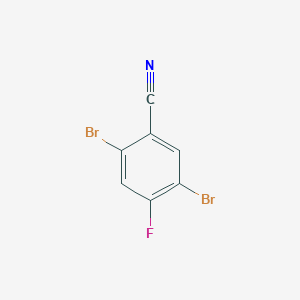
2,5-Dibromo-4-fluorobenzonitrile
Overview
Description
2,5-Dibromo-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2FN and its molecular weight is 278.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5-Dibromo-4-fluorobenzonitrile (C7H2Br2FN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents and has been investigated for its effects on biological systems.
- Molecular Formula : C7H2Br2FN
- Molecular Weight : 252.9 g/mol
- Structure : Contains two bromine atoms and one fluorine atom attached to a benzonitrile core, which enhances its reactivity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, including:
- Nucleophilic Substitution : The presence of the nitrile group allows for nucleophilic attack, leading to the formation of diverse derivatives that may exhibit enhanced biological activity.
- Radical Formation : The halogen substituents can facilitate radical reactions, which are significant in the context of antitumor and antimicrobial activities.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities, including:
- Antimutagenic Properties : Studies have shown that compounds with similar structural motifs can reduce mutagenicity in Salmonella assays, suggesting potential applications in cancer prevention strategies .
- Antioxidant Activity : The compound's structure may confer antioxidant properties that protect against oxidative stress, which is linked to various diseases including cancer .
- Pharmaceutical Applications : As a synthetic intermediate, it is used in developing new drug candidates targeting various diseases, particularly those related to the central nervous system and cancer .
Case Studies and Research Findings
- Antimutagenicity Studies :
- Antioxidant Activity Assessment :
- Synthesis of Novel Derivatives :
Comparative Analysis
The following table summarizes the biological activities observed in this compound compared to related compounds:
| Compound | Antimutagenic Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against oxidative stress |
| 2-Bromo-4-fluorobenzonitrile | Low | Moderate | Less reactive than dibrominated analogs |
| 2-Fluoro-6-bromobenzonitrile | High | Moderate | Exhibits strong radical scavenging |
Properties
IUPAC Name |
2,5-dibromo-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJPHKSCOBGZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















